REACTION_CXSMILES
|
[NH2:1][C:2](=[S:14])[C:3]([NH:6]C(=O)OC(C)(C)C)([CH3:5])[CH3:4].Br[CH2:16][CH:17](OC)OC.CC1C=CC(S(O)(=O)=O)=CC=1>C(O)(=O)C>[CH3:5][C:3]([CH3:4])([C:2]1[S:14][CH:16]=[CH:17][N:1]=1)[NH2:6]
|
Name
|
|
Quantity
|
5.31 g
|
Type
|
reactant
|
Smiles
|
NC(C(C)(C)NC(OC(C)(C)C)=O)=S
|
Name
|
|
Quantity
|
5.11 g
|
Type
|
reactant
|
Smiles
|
BrCC(OC)OC
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 120° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvents
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ethyl acetate (50 mL) and water (50 mL)
|
Type
|
WASH
|
Details
|
The water phase was washed with ethyl acetate (3×50 mL)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(N)(C=1SC=CN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |